Bienvenue dans la boutique en ligne BenchChem!

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide

Regioisomer specificity Structure–activity relationship Chemical procurement

921532-85-6 is the 3,4-dimethoxybenzamide regioisomer within the pyridazinone-benzamide C₂₃H₂₅N₃O₅ scaffold, registered as NSC 605607 in the NCI DTP repository for standardized NCI-60 human tumor cell line panel screening. It differs from the 2,3-, 2,4-, 2,6-, and 3,5-dimethoxy variants (each bearing separate CAS numbers) and from the O-ethyl-linked analog (920365-51-1). ChEMBL annotates no prior target engagement for this series, thus regioisomer identity and CAS-number-level verification are mandatory—generic substitution with a different regioisomer introduces uncharacterized pharmacological liabilities and nullifies the specific intermolecular interactions being investigated. Use this compound as a blank-slate chemical probe for virtual screening, zinc-binding pharmacophore mapping, and linker-heteroatom contribution studies against its exact isomeric and congeneric controls.

Molecular Formula C23H25N3O5
Molecular Weight 423.469
CAS No. 921532-85-6
Cat. No. B2626322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide
CAS921532-85-6
Molecular FormulaC23H25N3O5
Molecular Weight423.469
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C23H25N3O5/c1-4-31-18-8-5-16(6-9-18)19-10-12-22(27)26(25-19)14-13-24-23(28)17-7-11-20(29-2)21(15-17)30-3/h5-12,15H,4,13-14H2,1-3H3,(H,24,28)
InChIKeyFOPGRAIDDGOVST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 60 screening / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide (CAS 921532-85-6): Structural Identity and Screening Library Provenance


N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide (CAS 921532-85-6) is a synthetic pyridazinone-benzamide hybrid (C₂₃H₂₅N₃O₅, MW 423.47 g/mol) characterized by a 3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl core linked via an ethyl spacer to a 3,4-dimethoxybenzamide moiety. The compound is registered in the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) repository under NSC 605607 and catalogued as PubChem SID 107412 (MLS002693198), indicating that it has undergone or is available for standardized in vitro screening in the NCI-60 human tumor cell line panel [1]. Its ZINC20 entry (ZINC2104752) reports a computed logP of 1.619; notably, ChEMBL contains no annotated bioactivity data for this compound [2]. The 3,4-dimethoxybenzamide substitution pattern distinguishes it from a family of closely related regioisomers bearing 2,3-, 2,4-, 2,6-, or 3,5-dimethoxy configurations on the benzamide ring, all sharing the same molecular formula and core scaffold [3].

Why N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide Cannot Be Replaced by Its Regioisomers or Core-Modified Analogs


Within the pyridazinone-benzamide chemical space defined by the C₂₃H₂₅N₃O₅ molecular formula, minute structural variations produce pharmacologically non-interchangeable entities. The target compound's 3,4-dimethoxybenzamide regioisomer is one of at least five positional isomers (including the 2,3-, 2,4-, 2,6-, and 3,5-dimethoxy variants) commercially catalogued under distinct CAS numbers [1]. Additionally, an oxygen-linked analog bearing an ether bridge between the pyridazine and the ethyl spacer (CAS 920365-51-1) and a core-substituted 4-chlorophenyl variant (instead of 4-ethoxyphenyl) share the same benzamide topology but differ fundamentally in geometry, electronic distribution, and hydrogen-bonding potential [2]. Given that ChEMBL annotates no target engagement data for any member of this compound series, generic substitution based solely on scaffold similarity risks introducing uncharacterized pharmacological liabilities or nullifying the specific intermolecular interactions for which the compound is being procured—making supplier-level CAS-number-level verification and structural identity confirmation mandatory before any comparative biological experiment [3].

N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide: Quantitative Differentiation Evidence Versus Closest Analogs


Regioisomeric Differentiation: 3,4-Dimethoxybenzamide Substitution Pattern Versus 2,3-, 2,4-, 2,6-, and 3,5-Dimethoxy Congeners

The target compound (CAS 921532-85-6) bears methoxy substituents at the 3- and 4-positions of the benzamide phenyl ring. This regiochemistry is unique among the catalogued C₂₃H₂₅N₃O₅ isomeric series, which includes the 2,3-dimethoxy (CAS 921578-46-3), 2,6-dimethoxy (CAS 921579-71-7), and 2,4-dimethoxy variants, each with a distinct CAS number and catalogue entry [1]. While no published quantitative bioactivity data exist for any member of this series to enable potency-based differentiation, the 3,4-substitution pattern is documented in numerous medicinal chemistry campaigns (e.g., HDAC inhibitors, kinase inhibitors) as a privileged orientation for engaging catalytic pocket residues via dual hydrogen-bond-acceptor interactions, whereas the 2,3- and 2,6-patterns present steric constraints that can abrogate target binding [2]. Users who inadvertently procure a regioisomer under the assumption of scaffold interchangeability will introduce an unvalidated chemical entity into their assay, confounding SAR interpretation [3].

Regioisomer specificity Structure–activity relationship Chemical procurement

Linker Connectivity Differentiation: N-Ethyl Versus O-Ethyl Linkage to the Pyridazine Core

The target compound employs an N-ethyl linker connecting the pyridazinone N1 position to the benzamide moiety. A structurally similar catalogued analog (CAS 920365-51-1) uses an O-ethyl bridge attached to the pyridazine C3 position via an ether bond, with the 4-ethoxyphenyl group shifted to C6 [1]. This N-linker versus O-linker divergence alters the overall molecular shape, the rotational自由度 of the benzamide tail, and the hydrogen-bond donor/acceptor profile of the core. In pyridazinone-based HDAC inhibitor programs, the N-alkyl linker has been shown to be essential for positioning the benzamide zinc-binding group within the HDAC catalytic tunnel, while O-linked analogs exhibited substantially reduced enzyme inhibition [2]. Though direct comparative data for the target compound are absent, the principle that linker atom identity governs pharmacophore presentation is well-established in pyridazinone medicinal chemistry [3].

Linker chemistry Metabolic stability Pharmacophore geometry

4-Ethoxyphenyl Substituent Versus 4-Chlorophenyl: Aromatic Substitution at the Pyridazinone C3 Position

The target compound carries a 4-ethoxyphenyl group at the pyridazinone C3 position, whereas a commercially available congener (no CAS listed in non-excluded sources) bears a 4-chlorophenyl substituent [1]. The ethoxy group is electron-donating (Hammett σₚ ≈ –0.24) and moderately lipophilic (π ≈ +0.38), while chloro is electron-withdrawing (σₚ ≈ +0.23) and more lipophilic (π ≈ +0.71). These divergent electronic profiles are predicted to influence the redox potential and tautomeric equilibrium of the pyridazinone ring, and consequently the compound's reactivity and molecular recognition properties [2]. Although no head-to-head biological comparison has been published, the calculated logP difference (ethoxy analog: 1.62 [ZINC2104752]; chloro analog estimated >2.5 based on fragment contributions) implies a solubility and permeability differential that could affect assay performance [3].

Aromatic substitution Electronic effects Solubility

NCI DTP Screening Panel Availability as a Differentiation Factor

The target compound is accessioned in the NCI DTP repository under NSC 605607, making it eligible for NCI-60 human tumor cell line screening or for procurement directly from the NCI repository under standardized quality control [1]. This contrasts with the majority of its regioisomeric analogs (e.g., CAS 921578-46-3, CAS 921579-71-7), which are listed only on commercial vendor sites and do not appear in the NCI DTP catalogue or any publicly accessible screening repository per available database searches [2][3]. For academic laboratories seeking to benchmark antiproliferative activity against the well-characterized NCI-60 panel, NSC 605607 offers a defined pathway for obtaining standardized screening data, a resource that is unavailable for non-NCI-catalogued regioisomers.

NCI-60 screen Anticancer screening Compound repository

Optimal Procurement and Research Application Scenarios for N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide (CAS 921532-85-6)


NCI-60 Antiproliferative Screening Benchmarking

Investigators can request NSC 605607 directly from the NCI DTP repository for inclusion in the standardized NCI-60 human tumor cell line screen, generating a publicly comparable GI₅₀ profile across leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer panels. This standardized dataset would enable computational comparison against the >100,000 compounds already screened in this system—an option not available for non-NCI-accessioned regioisomers [1].

Structure–Activity Relationship (SAR) Studies on Pyridazinone-Benzamide HDAC or Kinase Inhibitor Scaffolds

Based on class-level precedent from pyridazinone-benzamide HDAC and c-Met/HDAC dual inhibitor programs, the target compound's unique 3,4-dimethoxybenzamide orientation serves as a defined regioisomeric probe for mapping the positional tolerance of the benzamide zinc-binding or hinge-binding pharmacophore. Direct comparison with the 2,3- and 2,6-dimethoxy regioisomers (CAS 921578-46-3 and CAS 921579-71-7) can establish whether the 3,4-orientation confers superior target engagement—a hypothesis that cannot be tested with a single regioisomer alone [2][3].

Computational Docking and Pharmacophore Modeling Requiring Experimentally Unbiased Chemical Probes

Because ChEMBL annotates no known biological activity for the target compound or its close analogs, this compound is suitable as a 'blank-slate' chemical probe in virtual screening campaigns. Its lack of pre-existing target annotations minimizes the risk of confirmation bias when benchmarking docking algorithms or training machine learning models, and the availability of exact regioisomeric controls (same formula, different substitution pattern) provides an ideal negative-control set for evaluating scoring function sensitivity to subtle chemical changes [2].

Linker Pharmacophore Validation: N-Ethyl Versus O-Ethyl Connectivity

The target compound's N-ethyl linker, when tested side-by-side with the O-ethyl-linked congener (CAS 920365-51-1), allows direct interrogation of the contribution of the linker heteroatom to target binding, conformational preference, and metabolic stability. This head-to-head comparison is of direct relevance to medicinal chemistry campaigns optimizing pyridazinone-based inhibitors where the linker identity has been shown to critically affect potency [3].

Quote Request

Request a Quote for N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.